N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylbutanamide
Description
N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylbutanamide is a synthetic compound featuring a benzodioxole moiety linked via an ethoxyethyl chain to a phenyl-substituted butanamide group.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-2-16(14-6-4-3-5-7-14)19(21)20-10-11-22-15-8-9-17-18(12-15)24-13-23-17/h3-9,12,16H,2,10-11,13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZRLLAIKMLBEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCOC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylbutanamide typically involves the reaction of benzo[d][1,3]dioxole derivatives with phenylbutanamide precursors. One common method includes the use of piperonal as a starting material, which undergoes a series of reactions including alkylation and amidation to form the desired compound . The reaction conditions often involve the use of organic solvents such as ethanol and catalysts like piperidine hydrochloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the final product.
Chemical Reactions Analysis
Potential Chemical Reactions
Given the structure of N-(2-(benzo[d] dioxol-5-yloxy)ethyl)-2-phenylbutanamide, several types of chemical reactions could be considered:
-
Hydrolysis : The amide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.
-
Alkylation : The nitrogen atom of the amide group could potentially undergo alkylation, although this might require strong conditions.
-
Ring Opening : The benzo[d] dioxole ring could be opened under acidic conditions to form catechol derivatives.
Reaction Conditions
| Reaction Type | Conditions |
|---|---|
| Hydrolysis | Acid or base, heat |
| Alkylation | Alkyl halide, strong base |
| Ring Opening | Acidic conditions (e.g., HCl) |
Analytical Techniques
To analyze and characterize N-(2-(benzo[d] dioxol-5-yloxy)ethyl)-2-phenylbutanamide, several analytical techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Useful for determining the structure and purity of the compound.
-
Mass Spectrometry (MS) : Provides molecular weight and fragmentation patterns.
-
Infrared (IR) Spectroscopy : Helps identify functional groups.
Analytical Data
| Technique | Information Provided |
|---|---|
| NMR | Structural confirmation, purity |
| MS | Molecular weight, fragmentation |
| IR | Functional group identification |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylbutanamide is C19H22N2O3, with a molecular weight of approximately 326.39 g/mol. The compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, which is known for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance, derivatives of this compound have shown promising activity against various cancer cell lines.
Case Study:
In a study published in Current Medicinal Chemistry, researchers synthesized a series of derivatives and evaluated their cytotoxic effects against human cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity, suggesting potential as anticancer agents .
Antimicrobial Properties
This compound has also been explored for its antimicrobial properties. The compound's structure allows it to interact effectively with microbial membranes.
Case Study:
A study focused on the synthesis and evaluation of antimicrobial activities showed that the compound demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for developing new antimicrobial agents .
Mechanistic Insights
The mechanism of action for this compound appears to involve the modulation of specific biochemical pathways associated with cell proliferation and apoptosis. The benzo[d][1,3]dioxole group is particularly significant due to its ability to form reactive intermediates that can interact with cellular targets.
Mechanism of Action
The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylbutanamide involves its interaction with molecular targets such as enzymes and receptors. The benzo[d][1,3]dioxole moiety can interact with specific binding sites, leading to modulation of biological pathways . This compound may induce cell cycle arrest and apoptosis in cancer cells by targeting microtubules and other cellular structures .
Comparison with Similar Compounds
Key Compounds:
KCH-1521 (N-acylurea derivative)
- Structure: N-((2-(1H-indol-3-yl)ethyl)carbamoyl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide.
- Synthesis: Prepared via coupling reactions involving benzo[d][1,3]dioxol-5-yloxy acetamide and indole-ethylamine derivatives.
- Relevance: Demonstrates the role of benzodioxol-ether linkages in enhancing cellular modulation (e.g., talin modulation in HUVECs).
CCG258209 (14aq)
- Structure: N-((1H-imidazol-2-yl)methyl)-5-((3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)piperidin-4-yl)-2-fluorobenzamide.
- Synthesis: Derived from piperidine intermediates under optimized coupling conditions (yield: 78%, HPLC purity >95%).
- Relevance: Highlights the importance of benzodioxol-piperidine hybrids in kinase inhibition.
Compound 5p
- Structure: 2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide.
- Synthesis: Formed via nucleophilic substitution, yielding a pink solid (mp: 171–172°C, yield: 78%).
- Relevance: Illustrates the versatility of benzodioxol-acetamide scaffolds in heterocyclic drug design.
Physicochemical Properties
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 299.34 g/mol. The compound features a benzo[d][1,3]dioxole moiety, which is known for its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the benzo[d][1,3]dioxole derivative through the reaction of appropriate phenolic compounds with dioxole precursors.
- Alkylation with 2-phenylbutanoyl chloride to introduce the amide functionality.
- Purification through recrystallization or chromatography to obtain the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. For instance:
- In vitro Studies : Compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The IC50 values for these compounds were reported to be lower than those of established chemotherapeutics like doxorubicin, indicating a promising efficacy profile .
The mechanisms through which this compound exerts its biological effects include:
- EGFR Inhibition : Similar compounds have been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in tumor proliferation and survival .
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptosis in cancer cells by modulating mitochondrial pathways and influencing proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : The compounds have been observed to induce cell cycle arrest at various phases, contributing to their antiproliferative effects .
Case Studies
A notable case study involved the synthesis and evaluation of bis-benzo[d][1,3]dioxol-5-yl derivatives that exhibited potent anticancer activity with minimal toxicity towards normal cells. These findings suggest that structural modifications can enhance the therapeutic index of benzo[d][1,3]dioxole-based compounds .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare derivatives of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylbutanamide, and how can reaction conditions be optimized?
- Methodological Answer: Key synthetic routes include CuH-catalyzed hydroalkylation for enantioselective synthesis (e.g., using (S)-DTBM-SEGPHOS ligand, yielding 63% under 36-hour reaction conditions ), and base-mediated coupling (e.g., K₂CO₃ in DMF for ester hydrolysis and amide formation, achieving 22–90% yields depending on substituents ). Optimization involves adjusting catalysts (e.g., CuH for stereocontrol), reaction time, and purification techniques (e.g., flash chromatography with Et₂O/pentane gradients) .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound and its analogs?
- Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) and mass spectrometry (ESI±) are critical for verifying molecular structure and purity (>95% by HPLC) . X-ray crystallography (e.g., single-crystal analysis with P2₁/n space group) resolves stereochemistry and intermolecular interactions . Thermogravimetric analysis (TGA) assesses thermal stability .
Q. How are intermediates like tert-butyl-protected piperidine derivatives utilized in multi-step syntheses?
- Methodological Answer: tert-Butyl carbamate (Boc) groups protect amine functionalities during coupling reactions. For example, Boc-protected intermediates enable selective deprotection under acidic conditions, facilitating subsequent amidation or sulfonylation steps .
Advanced Research Questions
Q. What strategies enhance enantioselectivity in synthesizing chiral derivatives of this compound?
- Methodological Answer: Chiral ligands like (S)-DTBM-SEGPHOS in CuH-catalyzed hydroalkylation achieve enantiomeric excess (ee) by controlling transition-state geometry. For example, (3S,4R)-configured piperidine derivatives are synthesized with 63% yield and high stereochemical fidelity .
Q. How does surface plasmon resonance (SPR) validate target binding affinity for derivatives like KCH-1521?
- Methodological Answer: SPR analysis measures real-time binding kinetics between compounds (e.g., KCH-1521) and target proteins (e.g., talin head domain). Response units (RU) increase proportionally with ligand concentration (0–800 µM), confirming reversible binding with dissociation constants (Kd) in the micromolar range .
Q. What structural modifications improve anticancer activity in in vitro models?
- Methodological Answer: Substituents on the benzodioxole and phenyl rings modulate cytotoxicity. For example:
- Antitumor Activity : 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines show IC₅₀ values <5 µM against HeLa, A549, and MCF-7 cell lines. Compound C27 induces apoptosis via S/G2-M phase arrest .
- Cytotoxicity : Arylpiperazine derivatives with trifluoromethyl groups exhibit potent activity against prostate cancer cells (IC₅₀ ~2–3 µM) .
Q. How do computational methods guide the design of derivatives with enhanced selectivity?
- Methodological Answer: Molecular docking and density functional theory (DFT) predict binding modes to targets like G protein-coupled receptor kinase 2 (GRK2). For instance, pyridyl ethylamine substituents optimize hydrogen bonding and hydrophobic interactions, improving inhibitory potency (e.g., CCG258206 with 90% yield and >95% purity) .
Q. What challenges arise in scaling up synthesis for preclinical studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
